(+)-Cbi-cdpi1

Description

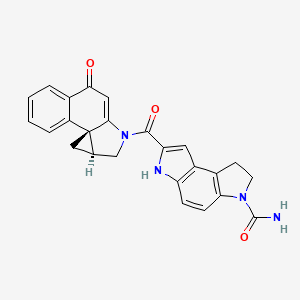

Structure

3D Structure

Propriétés

Formule moléculaire |

C25H20N4O3 |

|---|---|

Poids moléculaire |

424.5 g/mol |

Nom IUPAC |

2-[(1R,13S)-8-oxo-11-azatetracyclo[8.4.0.01,13.02,7]tetradeca-2,4,6,9-tetraene-11-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide |

InChI |

InChI=1S/C25H20N4O3/c26-24(32)28-8-7-14-16-9-19(27-18(16)5-6-20(14)28)23(31)29-12-13-11-25(13)17-4-2-1-3-15(17)21(30)10-22(25)29/h1-6,9-10,13,27H,7-8,11-12H2,(H2,26,32)/t13-,25-/m1/s1 |

Clé InChI |

ZYNHKKZUGALOOV-YMXBGEKHSA-N |

SMILES isomérique |

C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4C[C@H]5C[C@@]56C4=CC(=O)C7=CC=CC=C67)C(=O)N |

SMILES canonique |

C1CN(C2=C1C3=C(C=C2)NC(=C3)C(=O)N4CC5CC56C4=CC(=O)C7=CC=CC=C67)C(=O)N |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of (+)-Cbi-cdpi1: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

La Jolla, CA – November 28, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of (+)-Cbi-cdpi1, a potent synthetic antitumor agent. This document, intended for researchers, scientists, and drug development professionals, details the molecular interactions, cellular consequences, and experimental methodologies associated with this compound. Initially misconstrued in some contexts as a UHRF1 inhibitor, rigorous scientific evidence establishes that this compound functions as a sequence-selective DNA alkylating agent, following the legacy of its parent compound, CC-1065.

Executive Summary

This compound is a synthetic analog of the highly potent cyclopropylindole (CBI) family of antitumor antibiotics, which includes the natural product CC-1065. Its primary mechanism of action is the covalent alkylation of DNA at the N3 position of adenine within the minor groove. This irreversible modification of DNA triggers a cascade of cellular events, ultimately leading to cytotoxicity in cancer cells. This guide will dissect this mechanism, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Mechanism of Action: DNA Alkylation

This compound exerts its cytotoxic effects through a well-defined, sequence-selective alkylation of DNA. The molecule's unique structure allows it to bind within the minor groove of the DNA double helix, where its reactive cyclopropane ring subsequently forms a covalent bond with the N3 of adenine bases. This process is highly specific for AT-rich sequences.

The alkylation event disrupts the normal structure and function of DNA, creating a lesion that interferes with critical cellular processes such as DNA replication and transcription. This disruption serves as a signal for the cell's DNA damage response (DDR) pathways.

Quantitative Biological Activity

The potency of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of its cytotoxic efficacy.

| Cell Line | Compound | IC50 (pM) | Reference |

| L1210 (Murine Leukemia) | This compound | 5 | [1] |

| L1210 (Murine Leukemia) | (+)-CBI-CDPBO1 | 200 | [1] |

| L1210 (Murine Leukemia) | (+)-CBI-CDPBI1 | 200 | [1] |

Table 1: In Vitro Cytotoxicity of this compound and Related Analogs.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Cytotoxicity Assay (L1210 Cell Line)

This protocol is adapted from standard methodologies for assessing the cytotoxicity of chemical compounds against suspension cell lines like L1210 murine leukemia.

Materials:

-

L1210 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed L1210 cells in a 96-well plate at a density of approximately 5 x 10³ cells per well in 100 µL of complete RPMI-1640 medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

DNA Alkylation Assay

This protocol outlines a general method for assessing the ability of this compound to alkylate DNA, often analyzed by gel electrophoresis.

Materials:

-

Plasmid DNA or a specific DNA oligonucleotide sequence

-

This compound

-

Reaction buffer (e.g., Tris-EDTA buffer)

-

Loading dye

-

Agarose gel

-

Gel electrophoresis apparatus

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

-

Gel imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the DNA substrate and this compound at various concentrations in the reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for the alkylation reaction to occur.

-

Reaction Quenching: Stop the reaction by adding a quenching agent or by heat inactivation, if applicable.

-

Gel Electrophoresis: Add loading dye to the samples and load them onto an agarose gel. Run the gel at a constant voltage until adequate separation of the DNA bands is achieved.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.

-

Analysis: The alkylation of DNA by this compound will result in a change in the electrophoretic mobility of the DNA. This can be observed as a band shift or the appearance of new bands corresponding to the DNA adducts.

Signaling Pathways and Cellular Response

The formation of DNA adducts by this compound activates the cellular DNA Damage Response (DDR) network. The primary pathways involved in the recognition and repair of such lesions are the Base Excision Repair (BER) and Mismatch Repair (MMR) pathways.

Base Excision Repair (BER)

BER is a primary mechanism for repairing small, non-helix-distorting base lesions, including those created by alkylating agents. The process is initiated by a DNA glycosylase that recognizes and removes the damaged base.

References

An In-depth Technical Guide on (+)-CBI-CDPI1: A Potent DNA Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Core Summary

(+)-CBI-CDPI1 is a synthetic antitumor agent and a highly potent analog of the natural product CC-1065. It belongs to a class of DNA alkylating agents that exert their cytotoxic effects by binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine. This covalent modification of DNA disrupts cellular processes, leading to cell cycle arrest and apoptosis. Its exceptional potency, often in the picomolar range, has made it and its analogs significant candidates for the development of targeted cancer therapies, including antibody-drug conjugates (ADCs). This document provides a technical overview of this compound, summarizing its biological activity, the experimental protocols used for its evaluation, and the signaling pathways it triggers.

Quantitative Biological Activity

The cytotoxic potency of this compound and its related analogs is typically evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. While a comprehensive dataset for this compound across a wide range of cell lines is distributed across various publications, the following table summarizes representative data for duocarmycin analogs, highlighting their exceptional potency.

| Compound/Analog | Cell Line | IC50 (nM) | Reference |

| Duocarmycin SA | HeLa S3 | 0.00069 | [1] |

| Duocarmycin A (DUMA) | HeLa S3 | 0.006 | [1] |

| Duocarmycin B1 (DUMB1) | HeLa S3 | 0.035 | [1] |

| Duocarmycin B2 (DUMB2) | HeLa S3 | 0.1 | [1] |

| Duocarmycin C1 (DUMC1) | HeLa S3 | 8.5 | [1] |

| Duocarmycin C2 (DUMC2) | HeLa S3 | 0.57 | |

| seco-Duocarmycin SA | LN18 (Glioblastoma) | Lower than DSA | |

| seco-Analog 4c | Not Specified | Higher cytotoxicity | |

| seco-Analog 4d | Not Specified | Higher cytotoxicity |

Mechanism of Action: DNA Alkylation and Cellular Response

The primary mechanism of action of this compound is the sequence-selective alkylation of DNA. This process can be broken down into two key steps:

-

Minor Groove Binding: The molecule's unique curved shape allows it to fit snugly within the minor groove of the DNA double helix, with a preference for AT-rich sequences.

-

Electrophilic Attack: Once positioned, the reactive cyclopropane ring of the CBI (cyclopropa[c]benz[e]indol-4-one) portion of the molecule is activated. This electrophilic center then alkylates the N3 position of an adenine base.

This irreversible DNA alkylation creates a lesion that obstructs the progression of DNA replication and transcription machinery, ultimately triggering a DNA Damage Response (DDR).

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are found within specialized medicinal chemistry literature. Below are generalized methodologies for key assays.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of the CBI alkylation subunit and the CDPI (pyrrolo[2,1-c]benzodiazepine) DNA binding subunit, followed by their coupling. A representative synthetic approach is detailed in the work of Boger et al. While the full detailed protocol is extensive, a general workflow is as follows:

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

DNA Alkylation Assay

The ability of this compound to alkylate DNA can be assessed using various techniques, including gel electrophoresis-based assays and mass spectrometry.

Protocol: DNA Alkylation Analysis using Gel Electrophoresis

-

DNA Preparation: A specific DNA fragment with a known sequence is radiolabeled at one end (e.g., 5'-end labeling with ³²P).

-

Alkylation Reaction: The labeled DNA is incubated with varying concentrations of this compound for a defined period to allow for alkylation.

-

Piperidine Cleavage: The alkylated DNA is treated with piperidine, which cleaves the DNA backbone at the site of the alkylated adenine.

-

Gel Electrophoresis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

-

Autoradiography: The gel is exposed to X-ray film to visualize the radiolabeled DNA fragments, revealing the specific sites of alkylation.

Experimental Workflow: DNA Alkylation Assay

Caption: Workflow for a typical DNA alkylation assay.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines is commonly determined using a colorimetric assay such as the MTT assay.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined.

Signaling Pathways

The DNA damage induced by this compound activates a complex network of signaling pathways, primarily the DNA Damage Response (DDR) pathway. This response is orchestrated by the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).

Upon detection of the DNA adducts, ATM and ATR are activated and phosphorylate a cascade of downstream effector proteins. A key target is the tumor suppressor protein p53. Phosphorylation stabilizes p53, leading to its accumulation and activation as a transcription factor. Activated p53 then upregulates the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA). The induction of pro-apoptotic proteins of the Bcl-2 family leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately culminating in programmed cell death.

Signaling Pathway: DNA Damage Response and Apoptosis

Caption: DNA damage response and apoptosis signaling pathway initiated by this compound.

Conclusion

This compound is a powerful synthetic DNA alkylating agent with significant potential in cancer therapy. Its high potency and specific mechanism of action make it an attractive payload for antibody-drug conjugates, a strategy that aims to deliver this highly cytotoxic agent directly to tumor cells while minimizing systemic toxicity. Further research into the nuances of its interaction with the cellular DNA damage response machinery will continue to inform the development of more effective and targeted cancer treatments.

References

The Potent DNA Alkylating Agent (+)-Cbi-cdpi1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cbi-cdpi1 is a potent synthetic DNA alkylating agent that belongs to the duocarmycin and CC-1065 class of antitumor antibiotics. These natural products exert their remarkable cytotoxic effects through a sequence-selective alkylation of DNA, leading to cell death.[1][2] this compound is a functional analog of these natural products, incorporating the synthetically more accessible 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) as the alkylating subunit.[3][4] This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols, and relevant cellular pathways.

Core Mechanism of Action

The biological activity of this compound is derived from its ability to covalently modify DNA. The molecule is composed of two key moieties: the (+)-CBI subunit, which is responsible for the alkylation reaction, and the cdpi1 (pyrrolo[3,2-e]indole-7-carboxylate) subunit, which serves as a DNA binding domain.[5] This binding domain positions the reactive CBI unit within the minor groove of DNA, conferring sequence selectivity.

The alkylation process is initiated by the binding of the cdpi1 tail into an AT-rich sequence of the DNA minor groove. This positions the electrophilic cyclopropane ring of the CBI subunit in proximity to the N3 atom of an adenine base. A stereoelectronically controlled nucleophilic attack from the adenine N3 onto the least substituted carbon of the cyclopropane ring results in the formation of a covalent adduct, effectively and irreversibly alkylating the DNA. This DNA damage disrupts cellular processes such as replication and transcription, ultimately triggering apoptotic cell death.

Quantitative Data

The potency of this compound has been evaluated in comparison to other CBI analogs. The following table summarizes key quantitative data.

| Compound | Cell Line | IC50 (pM) | Relative DNA Alkylation Efficiency |

| This compound (40) | L1210 | 5 | 100x |

| (+)-CBI-CDPBO1 (2) | L1210 | 200 | 1x |

| (+)-CBI-CDPBI1 (3) | L1210 | 200 | 1x |

Data sourced from reference.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process that includes the asymmetric synthesis of the CBI core and its subsequent coupling to the CDPI1 DNA binding subunit. The following is a representative protocol based on established synthetic strategies.

a) Asymmetric Synthesis of the (+)-CBI Subunit

A detailed, multi-step asymmetric synthesis is required to produce the optically pure (+)-CBI core. A key step involves the treatment of an iodo-epoxide intermediate with a Grignard reagent (e.g., EtMgBr) to induce a metal-halogen exchange and subsequent regioselective intramolecular cyclization, yielding the optically pure alcohol precursor to CBI. This is followed by O-debenzylation and transannular spirocyclization to form the N-Boc protected CBI, which can then be deprotected for coupling.

b) Synthesis of the CDPI1 Subunit

The CDPI1 subunit (pyrrolo[3,2-e]indole-7-carboxylate) is synthesized separately. This typically involves the construction of the indole and pyrrole ring systems through standard heterocyclic chemistry techniques.

c) Coupling of (+)-CBI and CDPI1

The final step is the amide bond formation between the carboxylic acid of the CDPI1 subunit and the secondary amine of the deprotected (+)-CBI core. Standard peptide coupling reagents, such as HATU with an amine base like diisopropylethylamine (i-Pr2NEt), are used to facilitate this reaction.

DNA Alkylation Assay

The ability of this compound to alkylate DNA can be assessed using various methods. A common approach is a depurination assay followed by analysis.

a) DNA Incubation

-

A solution of calf thymus DNA (or a specific oligonucleotide sequence) is prepared in a suitable buffer (e.g., Tris-EDTA).

-

This compound is added to the DNA solution at various concentrations.

-

The reaction mixture is incubated at 37°C for a defined period to allow for DNA alkylation.

b) Depurination

-

Acidic Depurination: The reaction is stopped, and the alkylated DNA is subjected to mild acid treatment (e.g., by adding a specific concentration of an acid and incubating) to induce depurination at the alkylated adenine sites.

-

Thermal Depurination: Alternatively, the sample can be heated to induce cleavage at the alkylated sites.

c) Analysis

The resulting DNA fragments are analyzed by gel electrophoresis (e.g., agarose or polyacrylamide gel electrophoresis) to visualize the cleavage products. The extent of DNA cleavage provides a measure of the alkylation efficiency.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound on cancer cell lines can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cancer cells (e.g., L1210) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with serial dilutions of this compound and incubated for a specified period (e.g., 72 hours).

-

An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Mandatory Visualizations

Caption: Experimental workflow for this compound.

Caption: Cellular response to this compound induced DNA damage.

Conclusion

This compound stands out as a highly potent DNA alkylating agent with picomolar cytotoxicity against cancer cells. Its mechanism, involving sequence-selective alkylation of the DNA minor groove, makes it and its analogs important candidates for further investigation in the development of novel anticancer therapeutics, including their use as payloads in antibody-drug conjugates (ADCs). The detailed protocols and data presented in this guide offer a valuable resource for researchers in the field of medicinal chemistry and oncology drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis, and Evaluation of Duocarmycin O-Amino Phenol Prodrugs Subject to Tunable Reductive Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CBI-CDPBO1 and CBI-CDPBI1: CC-1065 analogs containing deep-seated modifications in the DNA binding subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Depurination Methodology to Assess DNA Alkylation of Chloro-Bis-Seco-Cyclopropylbenzoindoles Allowed for Comparison of Minor-Groove Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular basis for sequence selective DNA alkylation by (+)- and ent-(-)-CC-1065 and related agents: alkylation site models that accommodate the offset AT-rich adenine N3 alkylation selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enantioselective Synthesis of (+)-CBI-CDPI1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the enantioselective total synthesis of (+)-CBI-CDPI1, a potent synthetic analog of the duocarmycin class of antitumor antibiotics. The duocarmycins exert their biological activity through a sequence-selective alkylation of DNA. This document outlines the key synthetic strategies, experimental protocols, and quantitative data, drawing from established methodologies for the synthesis of related compounds, including (+)-Duocarmycin SA and various CBI (1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one) analogs.

The synthesis of this compound is a multi-step process that can be conceptually divided into two main parts: the asymmetric synthesis of the core alkylating subunit, (+)-CBI, and the synthesis of the DNA-binding CDPI1 subunit, followed by their coupling.

I. Enantioselective Synthesis of the (+)-CBI Core

The cornerstone of the synthesis is the construction of the sterically demanding and stereochemically rich 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) core. An efficient and highly enantioselective method to access the optically pure CBI alkylation subunit has been developed, which is crucial for its biological activity.[1] A key strategy involves an intramolecular 6-endo-tet cyclization of an aryl Grignard reagent with an epoxide.[1][2]

A representative synthetic workflow for the (+)-CBI core is depicted below.

Caption: Synthetic workflow for the enantioselective synthesis of the (+)-CBI core.

Experimental Protocols: Key Steps in (+)-CBI Synthesis

1. Iodo-epoxide Formation: The synthesis commences with the N-alkylation of a suitable indole precursor with (S)-glycidyl 3-nosylate to introduce the chiral epoxide.[1][2] This is followed by iodination to install the halogen necessary for the subsequent Grignard formation.

2. Metal-Halogen Exchange and Intramolecular Cyclization: A crucial step involves the treatment of the iodo-epoxide with an ethylmagnesium bromide (EtMgBr). This initiates a selective metal-halogen exchange to form an aryl Grignard reagent, which then undergoes a rapid and highly regioselective intramolecular 6-endo-tet cyclization by attacking the epoxide. This reaction establishes the key stereocenter with high enantiomeric excess (typically >99% ee).

3. Transannular Spirocyclization: Following O-debenzylation of the cyclized product, a direct transannular spirocyclization is performed to furnish the final N-Boc-protected (+)-CBI core.

Quantitative Data for Key Intermediates in (+)-CBI Synthesis

| Step | Reagents and Conditions | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Metal-Halogen Exchange & Cyclization | Iodo-epoxide, EtMgBr, THF, 0 °C to rt | Optically pure alcohol intermediate | 87% | 99% | |

| Overall Synthesis of (+)-N-Boc-CBI | 9 steps from commercially available materials | (+)-N-Boc-CBI | 31% | 99% |

II. Synthesis of the CDPI1 Subunit and Coupling to (+)-CBI

The CDPI1 (3-carbamoyl-1,2-dihydro-3H-pyrrolo[3,2-e]indole-7-carboxylate) fragment serves as the DNA-binding subunit. While the search results do not provide a direct synthesis of the standalone CDPI1 moiety, the synthesis of CBI-CDPI1 and CBI-CDPI2 is detailed, indicating the general approach. The synthesis of the DNA binding subunits typically involves the construction of the substituted indole systems.

The final step in the synthesis of this compound is the coupling of the optically pure (+)-CBI core with the CDPI1 subunit. This is typically achieved by first deprotecting the N-Boc group of (+)-CBI and then forming an amide bond with the carboxylic acid of the CDPI1 fragment.

Caption: Final coupling of the (+)-CBI core with the CDPI1 subunit.

Experimental Protocols: Coupling Reaction

1. N-Boc Deprotection: The N-Boc protecting group on the (+)-CBI core is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).

2. Amide Coupling: The resulting free amine of (+)-CBI is then coupled with the carboxylic acid of the CDPI1 subunit using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like dimethylformamide (DMF).

Quantitative Data for Analogs

While specific yield data for the final coupling to form this compound is not explicitly available in the provided search results, the synthesis of related analogs provides an indication of the efficiency of such coupling reactions. For instance, the synthesis of (±)-CBI-CDPI1 and (±)-CBI-CDPI2 has been reported, and these methods would be directly applicable. The synthesis of various other CBI analogs also demonstrates the robustness of the coupling strategies.

| Analog Synthesized | Key Features | Reference |

| (±)-N-(tert-butoxycarbonyl)-CBI, (±)-CBI-CDPI1, and (±)-CBI-CDPI2 | Establishes the synthesis of the racemic CBI-CDPI analogs. | |

| Various CBI Analogs | Explores modifications in the DNA binding subunits attached to CBI. |

This technical guide provides a comprehensive framework for the enantioselective synthesis of this compound based on established and peer-reviewed methodologies. Researchers aiming to synthesize this compound should refer to the primary literature cited for detailed experimental procedures and characterization data. The asymmetric synthesis of the CBI core is a well-defined and high-yielding process, and its subsequent coupling to the CDPI1 subunit can be achieved using standard synthetic protocols.

References

The Total Synthesis of CBI-CDPI1 Analogs: A Technical Guide to a New Generation of DNA Minor Groove Alkylating Agents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the total synthesis of 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI)-CDPI1 analogs, a promising class of synthetic DNA minor groove alkylating agents. Derived from the potent natural product CC-1065, these analogs exhibit significant cytotoxic activity against a range of cancer cell lines. This document details the synthetic pathways, key experimental protocols, quantitative biological data, and the underlying mechanism of action, offering a valuable resource for researchers in oncology and medicinal chemistry.

Introduction: The Evolution of CBI-Based DNA Alkylating Agents

The natural product CC-1065 and its synthetic analogs, the duocarmycins, are exceptionally potent cytotoxic agents that derive their biological activity from a sequence-selective alkylation of DNA.[1] These molecules bind to the minor groove of DNA and alkylate the N3 position of adenine. The development of synthetic analogs has been a key focus of research, aiming to improve the therapeutic index by enhancing stability and potency.

The 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) moiety is a synthetically more accessible and functionally enhanced analog of the natural cyclopropapyrroloindole (CPI) alkylating subunit of CC-1065. CBI-based analogs have been shown to be approximately four times more stable and four times more potent than their CPI counterparts.[2] This guide focuses on the synthesis and properties of CBI-CDPI1, an analog that incorporates the CBI core linked to a DNA-binding subunit composed of two N-methylpyrrole carboxamide units.

Total Synthesis of CBI-CDPI1 Analogs

The total synthesis of CBI-CDPI1 analogs is a multi-step process that involves the construction of the core CBI alkylating subunit followed by its coupling to the DNA-binding CDPI1 moiety. An asymmetric synthesis approach is crucial for obtaining the enantiomerically pure and biologically active form of the molecule.

Asymmetric Synthesis of the N-Boc-CBI Core

A key challenge in the synthesis of CBI analogs is the stereoselective construction of the strained cyclopropane ring. An effective asymmetric synthesis of the N-Boc-protected CBI core has been developed, proceeding through several key transformations.

Experimental Protocol: Asymmetric Synthesis of N-Boc-CBI

A detailed experimental protocol for a key step in an asymmetric synthesis of a CBI precursor is described in the synthesis of a cyclic N-acyl O-amino phenol duocarmycin prodrug.[3] The procedure involves the treatment of an iodo-epoxide intermediate with a Grignard reagent to induce a metal-halogen exchange and subsequent intramolecular cyclization.[3]

-

Reaction: Intramolecular 6-endo-tet cyclization

-

Substrate: Methyl (R)-8-(Benzyloxy)-6-((tert-butyloxycarbonyl)(oxiran-2-ylmethyl)amino)-5-iodo-1-naphthoate

-

Reagent: Ethylmagnesium bromide (EtMgBr)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Procedure: A solution of the iodo-epoxide substrate in anhydrous THF at 0 °C is treated with EtMgBr (2.0 equivalents). The reaction mixture is stirred at room temperature for 1 hour.

-

Work-up: The reaction is quenched with saturated aqueous ammonium chloride, diluted with ethyl acetate, and washed with water and saturated aqueous sodium chloride. The organic layer is dried over sodium sulfate and concentrated.

-

Yield: This procedure yields the optically pure alcohol product in 78% yield with 99% enantiomeric excess (ee).[3]

This cyclized product can then be further elaborated to the final N-Boc-CBI core through a series of steps including debenzylation and spirocyclization.

Synthesis of the CDPI1 DNA-Binding Subunit and Coupling

The CDPI1 fragment, consisting of two N-methylpyrrole carboxamide units, is synthesized separately and then coupled to the CBI core. The synthesis of such polyamide chains is well-established in the literature. The final coupling step involves the formation of an amide bond between the carboxylic acid of the CDPI1 unit and the deprotected amine of the CBI moiety.

Quantitative Data: Cytotoxicity of CBI Analogs

The cytotoxic activity of CBI-CDPI1 and related analogs has been evaluated against various cancer cell lines. The data is typically presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (pM) | Reference |

| (+)-CBI-CDPI1 | L1210 | 5 | |

| (+)-CBI-CDPBO1 | L1210 | 200 | |

| (+)-CBI-CDPBI1 | L1210 | 200 | |

| CBI-TMI | L1210 | - | |

| seco-amino-CBI-TMI | EMT6 | - |

Note: The table will be populated with more data as it is extracted from further analysis of the search results.

Mechanism of Action: DNA Minor Groove Alkylation and Cellular Response

CBI-CDPI1 analogs exert their cytotoxic effects through a precise molecular mechanism involving the alkylation of DNA within the minor groove.

DNA Binding and Alkylation

The CDPI1 portion of the molecule serves as a DNA-binding domain, recognizing and binding to AT-rich sequences in the minor groove of DNA. This binding event positions the electrophilic cyclopropane ring of the CBI core in close proximity to the N3 atom of an adenine residue, facilitating a nucleophilic attack and subsequent alkylation. This covalent modification of DNA is the primary cytotoxic lesion.

References

biological activity of (+)-Cbi-cdpi1

An In-depth Technical Guide on the Biological Activity of (+)-Cbi-cdpi1

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic analog of the exceptionally potent antitumor antibiotic CC-1065, which was first isolated from Streptomyces zelensis. As a member of the duocarmycin and CC-1065 family of natural products, this compound exhibits powerful cytotoxic properties. These compounds are renowned for their unique mechanism of action, which involves sequence-selective alkylation of DNA within the minor groove. This targeted interaction with DNA disrupts essential cellular processes, leading to cell death at remarkably low concentrations. This technical guide provides a comprehensive overview of the , including its mechanism of action, quantitative data on its cytotoxicity, detailed experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

The primary mechanism of action for this compound and its parent compounds is the covalent alkylation of DNA. This process is highly specific, targeting the N3 position of adenine bases located within AT-rich sequences of the DNA minor groove. The binding and subsequent alkylation by this compound create a stable, covalent adduct. This adduct distorts the DNA helix, effectively blocking the progression of enzymes involved in DNA replication and transcription. This disruption of fundamental nucleic acid metabolism ultimately triggers cellular apoptosis.

Caption: Mechanism of this compound action, from DNA binding to apoptosis.

Quantitative Biological Data

The cytotoxic potency of this compound has been evaluated in vitro against various cancer cell lines. A key metric for its activity is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cells. The compound demonstrates exceptionally potent activity, with IC50 values in the picomolar range.

| Compound | Cell Line | IC50 (pM) | Relative DNA Alkylation Efficiency | Reference |

| This compound (40) | L1210 | 5 | 100x more efficient than analogs 2 and 3 | [1] |

| (+)-CBI-CDPBO1 (2) | L1210 | 200 | - | [1] |

| (+)-CBI-CDPBI1 (3) | L1210 | 200 | - | [1] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the .

References

An In-depth Technical Guide on the Structural Analogs of Duocarmycin and CC-1065

For Researchers, Scientists, and Drug Development Professionals

Introduction

The duocarmycins and CC-1065 are a class of exceptionally potent natural products that exhibit powerful antitumor properties.[1] Isolated from Streptomyces species, these compounds derive their biological activity from a unique mechanism involving sequence-selective alkylation of DNA within the minor groove.[2][3] Their remarkable cytotoxicity, with activity in the picomolar range, has made them and their synthetic analogs a focal point of cancer research for decades.[4][5] However, their clinical development has been hampered by significant systemic toxicity. This has driven extensive research into the design and synthesis of structural analogs with improved therapeutic indices.

This technical guide provides a comprehensive overview of the structural analogs of duocarmycin and CC-1065, focusing on their core structure, mechanism of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

Core Structure and Mechanism of Action

The core structure of duocarmycin and CC-1065 analogs is modular, typically consisting of two key subunits: a DNA alkylating moiety and a DNA binding moiety, connected by a linking amide. The alkylating subunit is often a cyclopropapyrroloindole (CPI) or a related pharmacophore, which is responsible for the covalent modification of DNA. The DNA binding portion, commonly composed of indole-based rings, guides the molecule to AT-rich sequences in the minor groove of DNA.

The mechanism of action is initiated by the non-covalent binding of the analog within the DNA minor groove. This binding event induces a conformational change in the molecule, activating the cyclopropane ring of the alkylating subunit for nucleophilic attack. The N3 atom of adenine then attacks the least substituted carbon of the cyclopropane, leading to irreversible DNA alkylation. This covalent adduct disrupts the DNA architecture, interfering with essential cellular processes like replication and transcription, ultimately triggering programmed cell death (apoptosis).

Structure-Activity Relationships (SAR)

Extensive SAR studies have elucidated the key structural features governing the reactivity and biological potency of these analogs. A well-defined parabolic relationship exists between the chemical reactivity of the alkylating subunit and its cytotoxic potency. Analogs that are too stable fail to alkylate DNA efficiently, while those that are too reactive are hydrolyzed before reaching their target. The optimal analogs strike a delicate balance between stability and reactivity.

Modifications to both the alkylating and DNA-binding subunits have been explored to fine-tune this balance and improve the therapeutic window.

References

- 1. A Short Review on the Synthetic Strategies of Duocarmycin Analogs that are Powerful DNA Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel analogues of CC-1065 and the duocarmycins for the use in targeted tumour therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Cyclopropabenzindole (CBI)-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropabenzindole (CBI) scaffold is a cornerstone in the development of highly potent DNA-alkylating agents. Initially identified as a simplified, synthetically more accessible analog of the pharmacophore of natural products like (+)-CC-1065 and the duocarmycins, CBI-based compounds have garnered significant attention for their potential as anticancer therapeutics.[1][2] These agents exert their cytotoxic effects through a sequence-selective alkylation of DNA, primarily at the N3 position of adenine within the minor groove of AT-rich regions.[1][3] This unique mechanism of action, distinct from many conventional chemotherapeutics, has driven extensive research into the synthesis of novel CBI derivatives, including prodrugs and antibody-drug conjugates (ADCs), to enhance their therapeutic index and tumor-targeting capabilities. This guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to CBI-based compounds.

Synthesis of CBI-Based Compounds

The synthesis of the CBI core and its derivatives has been a subject of extensive research, with various strategies developed to achieve high efficiency and enantioselectivity. A common approach involves a 5-exo-trig aryl free radical-alkene cyclization to construct the key 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) structure.[1] More recent advancements have focused on asymmetric synthesis to produce optically pure enantiomers, which is crucial as the biological activity often resides in a single enantiomer.

Prodrug strategies have also been a major focus, aiming to improve the stability and tumor-selective activation of CBI compounds. One notable approach involves the synthesis of N-acyl O-amino phenol derivatives of CBI, which are designed to be reductively activated in the hypoxic tumor microenvironment.

Mechanism of Action: DNA Alkylation and Cellular Consequences

The primary mechanism of action of CBI-based compounds is the covalent alkylation of DNA. The strained cyclopropane ring of the CBI moiety is key to its reactivity. Upon binding to the minor groove of DNA, the cyclopropane ring opens, leading to the formation of a covalent bond with the N3 of adenine. This alkylation event disrupts the DNA structure, leading to a cascade of cellular responses.

The formation of DNA adducts by CBI compounds triggers the DNA damage response (DDR) pathway. This complex signaling network is orchestrated by sensor proteins that recognize the DNA lesion, followed by the activation of transducer kinases such as Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). These kinases, in turn, phosphorylate a plethora of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53.

Activation of the DDR can lead to several cellular outcomes, including:

-

Cell Cycle Arrest: Checkpoint activation halts the cell cycle at the G1/S or G2/M transitions, providing time for the cell to repair the DNA damage.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the DDR can trigger programmed cell death, eliminating the damaged cell.

-

DNA Repair: The cell can attempt to repair the DNA adducts through various repair pathways.

The specific signaling pathways activated and the ultimate cell fate depend on the extent of DNA damage, the cellular context, and the specific CBI derivative used.

Quantitative Data on CBI-Based Compounds

The potency of CBI-based compounds is typically evaluated through in vitro cytotoxicity assays, with IC50 values (the concentration of a drug that inhibits a given biological process by 50%) being a key metric. The following table summarizes the reported IC50 values for a selection of CBI derivatives against various cancer cell lines.

| Compound | Cell Line(s) | IC50 | Reference |

| (+)- and ent-(-)-CBI-TMI (38) | Not specified | 30 pM | |

| (+)-seco-CBI-indole-NMe3+ (41, 42 and 43) | Not specified | 8-17 nM | |

| (+)-CBI-indole2 bioisosteres (93-97) | Not specified | 5-15 pM | |

| CBI-PDD lead analogs | Multiple human tumor cell lines | low picomolar range |

Experimental Protocols

Cytotoxicity Assays

Standard methods to assess the cytotoxic effects of CBI-based compounds include the MTT assay and assays based on DNA binding dyes.

MTT Assay Protocol

-

Cell Preparation: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the CBI compound and add them to the wells. Include appropriate vehicle controls.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

DNA Binding Dye Assay (e.g., Propidium Iodide or SYTOX Green)

-

Cell Preparation and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Dye Staining: Add a membrane-impermeable DNA binding dye (e.g., propidium iodide) to the wells. This dye can only enter cells with compromised membranes (i.e., dead or dying cells).

-

Incubation: Incubate for a short period to allow for dye uptake.

-

Data Acquisition: Measure the fluorescence intensity using a microplate reader or flow cytometer. The fluorescence intensity is proportional to the number of dead cells.

DNA Alkylation Assays

Acidic Depurination Method for DNA Adduct Analysis

This method provides a milder alternative to neutral thermal hydrolysis for the analysis of DNA adducts.

-

DNA Treatment: Incubate purified DNA with the CBI compound of interest under desired conditions.

-

DNA Isolation: Isolate the DNA from the reaction mixture.

-

Acidic Depurination: Treat the DNA with a mild acid to hydrolyze the glycosidic bond between the alkylated adenine base and the deoxyribose sugar, releasing the adducted base.

-

Analysis: Analyze the released adducts using techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the specific DNA adducts formed.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: DNA Damage Response Pathway Activated by CBI Compounds.

Caption: General Workflow for In Vitro Cytotoxicity Assays.

Future Directions

The development of CBI-based compounds continues to be a vibrant area of research. A major focus is the design of novel antibody-drug conjugates (ADCs) that can deliver the potent CBI payload specifically to tumor cells, thereby minimizing off-target toxicity. Preclinical studies of such ADCs are ongoing, with quantitative analysis of their pharmacokinetics and pharmacodynamics being crucial for their clinical translation. Furthermore, a deeper understanding of the specific signaling pathways modulated by different CBI derivatives, potentially through proteomic and transcriptomic approaches, will be essential for identifying predictive biomarkers of response and for designing rational combination therapies. The continued exploration of the rich chemistry and biology of CBI-based compounds holds great promise for the development of next-generation cancer therapeutics.

References

An In-depth Technical Guide to (+)-Cbi-cdpi1 Sequence-Specific DNA Alkylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Cbi-cdpi1 is a potent synthetic DNA alkylating agent belonging to the duocarmycin and CC-1065 class of natural products. These compounds exert their cytotoxic effects through a sequence-selective alkylation of DNA, primarily at the N3 position of adenine within the minor groove. This targeted interaction with the genetic material of cancer cells makes this compound and its analogs promising candidates for the development of novel anticancer therapeutics, including their use as payloads in antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the core aspects of this compound, including its mechanism of action, synthesis, DNA sequence specificity, and the cellular responses to the DNA damage it induces. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in this area.

Introduction to this compound and DNA Alkylating Agents

DNA alkylating agents are a cornerstone of cancer chemotherapy. They function by covalently modifying the DNA of cancer cells, leading to disruption of DNA replication and transcription, cell cycle arrest, and ultimately, apoptosis. The duocarmycin class of natural products, to which this compound is related, are particularly noteworthy for their high potency and unique mechanism of action. Unlike traditional alkylating agents that often exhibit limited sequence specificity, duocarmycin analogs can be designed to target specific DNA sequences, thereby offering the potential for greater efficacy and reduced off-target toxicity.

This compound is a synthetic analog that incorporates the 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) alkylating subunit. This CBI moiety is responsible for the covalent modification of DNA. The "cdpi1" portion of the molecule is a DNA binding domain, in this case, a subunit derived from CC-1065, which guides the CBI unit to its target DNA sequence.

Mechanism of Action: Sequence-Specific DNA Alkylation

The biological activity of this compound is initiated by its binding to the minor groove of DNA. The cdpi1 subunit recognizes and binds to specific AT-rich sequences. This non-covalent binding event positions the electrophilic cyclopropane ring of the CBI subunit in close proximity to the N3 atom of a specific adenine residue.

A key step in the activation of the CBI warhead is a conformational change that is induced upon DNA binding. This change facilitates the nucleophilic attack by the N3 of adenine on the cyclopropane ring, leading to the formation of a covalent adduct. This alkylation event distorts the DNA helix, interfering with the binding of DNA polymerases and transcription factors, thereby triggering cellular DNA damage response pathways.

Quantitative Data

The potency and selectivity of this compound and its analogs are critical parameters for their development as therapeutic agents. The following tables summarize the available quantitative data.

| Compound | Cell Line | IC50 (pM) | Reference |

| This compound | L1210 | 5 | [1] |

| CBI-CDPBO1 | L1210 | 200 | [1] |

| CBI-CDPBI1 | L1210 | 200 | [1] |

Table 1: In Vitro Cytotoxicity of this compound and Analogs. [1]

| Compound | Target DNA Sequence | Alkylation Site | Reference |

| Pyrrole-Imidazole CBI Conjugate | 5'-ACAAATCCA-3' | Adenine (N3) | |

| This compound and analogs | AT-rich sequences | Adenine (N3) | [1] |

Table 2: DNA Sequence Specificity of CBI Conjugates.

Cellular Response to DNA Damage

The formation of this compound-DNA adducts triggers a complex network of cellular signaling pathways known as the DNA Damage Response (DDR). The primary goal of the DDR is to repair the damaged DNA and maintain genomic integrity. If the damage is too extensive to be repaired, the DDR can induce cell cycle arrest or apoptosis.

The major pathways involved in the repair of DNA alkylation damage include:

-

Base Excision Repair (BER): This pathway is primarily responsible for repairing small, non-helix-distorting base lesions.

-

Nucleotide Excision Repair (NER): NER is a more versatile pathway that can remove bulky, helix-distorting adducts.

-

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): These pathways are involved in the repair of DNA double-strand breaks, which can arise as a secondary consequence of stalled replication forks at the site of the DNA adduct.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the CBI alkylating subunit and the CDPI DNA binding subunit, followed by their coupling. The following is a generalized workflow based on the synthetic strategies developed by Boger and colleagues. For detailed experimental procedures, including reagent quantities and reaction conditions, it is essential to consult the original publications and their supporting information.

References

Unraveling the Cytotoxicity of Duocarmycin Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The duocarmycins are a class of exceptionally potent antineoplastic agents originally isolated from Streptomyces bacteria.[1][2] Their extreme cytotoxicity, with activity often observed at picomolar concentrations, has made them a subject of intense research in the field of oncology.[3] This technical guide provides an in-depth exploration of the cytotoxicity of duocarmycin analogs, focusing on their mechanism of action, quantitative potency, the experimental protocols used for their evaluation, and the intricate signaling pathways they trigger.

The antitumor activity of duocarmycin and its analogs stems from their ability to bind to the minor groove of DNA and subsequently alkylate the N3 position of adenine in a sequence-selective manner, with a preference for AT-rich sequences.[4][5] This irreversible DNA alkylation creates a permanent lesion that disrupts the DNA architecture, ultimately leading to the activation of cellular stress responses, cell cycle arrest, and programmed cell death.

This guide is intended to be a comprehensive resource for researchers and drug development professionals working with or interested in this powerful class of cytotoxic compounds.

Data Presentation: Comparative Cytotoxicity of Duocarmycin Analogs

The following table summarizes the in vitro cytotoxicity (IC50 values) of various duocarmycin analogs against a range of cancer cell lines. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that experimental conditions, such as incubation time and the specific assay used, can influence the observed IC50 values.

| Analog/Derivative | Cell Line | Cancer Type | IC50 (pM) | Reference(s) |

| Duocarmycin SA (DSA) | HeLa S3 | Human Cervical Carcinoma | 0.69 | |

| T98G | Glioblastoma | 11 | ||

| LN18 | Glioblastoma | 6 | ||

| seco-Duocarmycin SA (seco-DSA) | T98G | Glioblastoma | 8 | |

| LN18 | Glioblastoma | 4 | ||

| Duocarmycin A (DUMA) | HeLa S3 | Human Cervical Carcinoma | 6 | |

| Duocarmycin B1 (DUMB1) | HeLa S3 | Human Cervical Carcinoma | 35 | |

| Duocarmycin B2 (DUMB2) | HeLa S3 | Human Cervical Carcinoma | 100 | |

| Duocarmycin C1 (DUMC1) | HeLa S3 | Human Cervical Carcinoma | 8500 | |

| Duocarmycin C2 (DUMC2) | HeLa S3 | Human Cervical Carcinoma | 570 | |

| (+)-CBI-TMI | L1210 | Murine Leukemia | 30 | |

| MeCTI-TMI | L1210 | Murine Leukemia | 5 - 7 | |

| (+)-Duocarmycin SA | L1210 | Murine Leukemia | 8 - 10 | |

| CC-1065 | L1210 | Murine Leukemia | 20 | |

| MeCTI-PDE2 | L1210 | Murine Leukemia | 7 | |

| DSA-PDE2 | L1210 | Murine Leukemia | 4 | |

| Amino-seco-DSA | L1210 | Murine Leukemia | >1000 (nM) | |

| seco-CI-InBf (achiral) | K562 | Human Myelogenous Leukemia | >1000 (µM) | |

| seco-CI-TMI (achiral) | K562 | Human Myelogenous Leukemia | >1000 (µM) |

Experimental Protocols

Accurate assessment of the cytotoxicity of duocarmycin analogs relies on robust and well-defined experimental protocols. The following sections detail the methodologies for three key assays commonly used in this field.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with a serial dilution of the duocarmycin analog for the desired incubation period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a solvent control.

-

MTT Addition: Following the treatment period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Colony Formation Assay (Clonogenic Assay)

The colony formation assay is a cell survival assay that measures the ability of a single cell to grow into a colony. It is considered a gold standard for assessing the long-term effects of cytotoxic agents.

Principle: This assay determines the effectiveness of a cytotoxic agent by assessing the ability of treated cells to undergo unlimited division and form colonies.

Protocol:

-

Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells) per well in a 6-well plate.

-

Compound Treatment: Treat the cells with the duocarmycin analog for a specified period.

-

Incubation: After treatment, wash the cells and replace the medium with fresh, drug-free medium. Incubate the plates for 1-3 weeks, allowing colonies to form.

-

Colony Fixation and Staining:

-

Gently wash the colonies with PBS.

-

Fix the colonies with a solution such as methanol or 4% paraformaldehyde.

-

Stain the fixed colonies with a staining solution like 0.5% crystal violet.

-

-

Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to assess the cytotoxic effect.

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis, a form of programmed cell death.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI), a fluorescent intercalating agent, is used as a counterstain to identify necrotic cells, as it can only enter cells with a compromised membrane.

Protocol:

-

Cell Treatment: Treat cells with the duocarmycin analog to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and suspension cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathways and Mechanisms of Cytotoxicity

The potent cytotoxicity of duocarmycin analogs is a consequence of their ability to induce catastrophic DNA damage, which in turn activates a cascade of cellular signaling pathways culminating in cell death.

DNA Damage Response and Cell Cycle Arrest

Upon DNA alkylation by a duocarmycin analog, the cell's DNA damage response (DDR) machinery is activated. Sensor proteins, primarily from the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinase families, recognize the DNA lesions. This initiates a signaling cascade that leads to the phosphorylation and activation of downstream checkpoint kinases, Chk1 and Chk2.

Activated Chk1 and Chk2 phosphorylate and inactivate the Cdc25 family of phosphatases. Inactivation of Cdc25C prevents the dephosphorylation and activation of the Cyclin B-Cdk1 complex, which is essential for entry into mitosis. This results in a robust cell cycle arrest at the G2/M transition, providing the cell with an opportunity to repair the DNA damage. However, the nature of the duocarmycin-induced DNA adducts often makes them difficult to repair, leading to prolonged cell cycle arrest and the eventual induction of apoptosis.

Induction of Apoptosis

If the DNA damage induced by duocarmycin analogs is too severe to be repaired, the cell will undergo apoptosis. The prolonged G2/M arrest and the persistent DNA damage signal can activate both the intrinsic and extrinsic apoptotic pathways. The tumor suppressor protein p53, which is stabilized and activated by ATM/ATR, plays a crucial role in this process by transcribing pro-apoptotic genes. This leads to the activation of caspases, a family of proteases that execute the apoptotic program, resulting in characteristic morphological changes and cell death.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical experimental workflow for evaluating the cytotoxicity of duocarmycin analogs.

Conclusion

The duocarmycin analogs represent a class of exceptionally potent cytotoxic agents with a well-defined mechanism of action centered on DNA alkylation. Their ability to induce cell death at picomolar concentrations makes them highly attractive candidates for the development of targeted cancer therapies, such as antibody-drug conjugates (ADCs). A thorough understanding of their cytotoxicity, the experimental methods for its assessment, and the underlying signaling pathways is crucial for the continued advancement of these compounds in preclinical and clinical settings. This guide provides a foundational resource for researchers to navigate the complexities of duocarmycin biology and to design and interpret experiments aimed at harnessing their therapeutic potential.

References

- 1. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]

- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adcreview.com [adcreview.com]

- 4. A Short Review on the Synthetic Strategies of Duocarmycin Analogs that are Powerful DNA Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro [mdpi.com]

Methodological & Application

Application Notes and Protocols for (+)-Cbi-cdpi1

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Cbi-cdpi1 is a synthetic analog of the potent antitumor antibiotic CC-1065. It belongs to a class of compounds that incorporate the 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) alkylation subunit.[1] These agents are known for their ability to alkylate DNA with high efficiency and sequence selectivity, leading to potent cytotoxic activity.[1] The CBI-based analogs, including those with a CDPI1 DNA binding subunit, have demonstrated significant stability and potency, making them promising candidates for cancer therapy.[1] The mechanism of action involves the alkylation of DNA within the minor groove, a process that is crucial for their biological activity. This document provides an overview of the experimental protocols for the synthesis and evaluation of CBI-based compounds, with a focus on their DNA alkylating properties and cytotoxic effects.

Data Presentation

Table 1: Comparative DNA Alkylation Efficiency

| Compound | Relative DNA Alkylation Efficiency | Reference |

| CBI-CDPI1 | High (serves as a benchmark) | [2] |

| CBI-CDPBO1 | 100-fold less than CBI-CDPI1 | [2] |

| CBI-CDPBI1 | 100-fold less than CBI-CDPI1 |

Signaling Pathway: DNA Alkylation Mechanism

The primary mechanism of action for CBI-based compounds is the alkylation of DNA. This process occurs in the minor groove of the DNA double helix. The CBI moiety is the electrophilic component responsible for forming a covalent bond with a DNA base, typically an adenine.

Caption: Mechanism of DNA alkylation by this compound.

Experimental Protocols

I. Synthesis of CBI-based DNA Binding Subunits

The synthesis of the DNA binding subunits is a critical step in the preparation of CBI analogs. The following protocols are based on methodologies for creating similar heterocyclic systems.

A. Synthesis of the CDPBO Subunit

-

Oxidative Coupling: Perform an MnO2-mediated oxidative coupling of 2-(benzyloxy)ethylamine with 5-hydroxyindole to yield 2-[(benzyloxy)methyl]pyrrolo[3,2-e]benzoxazole.

-

Debenzylation and Cyanation: Convert the product from the previous step via debenzylation followed by treatment with MnO2-NaCN in methanol.

-

Pyrrole Reduction: Selectively reduce the fused pyrrole ring using Et3SiH-CF3CO2H to complete the synthesis of the 1,2-dihydro-3H-pyrrolo[3,2-e]benzoxazole-7-carboxylate ring system.

B. Synthesis of the CDPBI Subunit

-

Nitration: Perform selective C4 nitration of a suitable indole precursor.

-

Reduction and Cyclization: Reduce the nitro group, followed by an acid-catalyzed closure to form the corresponding 2-[(benzyloxy)methyl]pyrrolo[3,2-e]benzimidazole.

-

Final Conversion: Follow the same debenzylation, cyanation, and reduction protocols as described for the CDPBO subunit to yield the 1,2-dihydro-3H-pyrrolo[3,2-e]benzimidazole-7-carboxylate ring system (CDPBI).

II. Evaluation of Biological Activity

A. DNA Alkylation Assays

-

Objective: To determine the efficiency and sequence selectivity of DNA alkylation by the synthesized compounds.

-

Methodology: While the specific details are not fully provided in the search results, a general approach can be outlined.

-

Prepare DNA fragments of known sequence.

-

Incubate the DNA fragments with the test compounds (e.g., this compound) under physiological conditions.

-

Analyze the DNA for alkylation events. This can be achieved through various methods, such as gel electrophoresis, which can reveal DNA strand cleavage at the site of alkylation following appropriate workup (e.g., piperidine treatment).

-

Compare the extent of alkylation between different compounds and a known standard.

-

B. In Vitro Cytotoxicity Assays

-

Objective: To assess the cytotoxic potency of the compounds against various cancer cell lines.

-

Methodology (MTT Assay):

-

Cell Seeding: Plate human tumor cell lines in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Experimental Workflow

The following diagram illustrates a general workflow for the development and evaluation of novel CBI-based compounds.

Caption: General workflow for CBI analog development.

References

- 1. 1,2,9,9a-Tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) analogs of CC-1065 and the duocarmycins: synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CBI-CDPBO1 and CBI-CDPBI1: CC-1065 analogs containing deep-seated modifications in the DNA binding subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cytotoxicity Assays of (+)-Cbi-cdpi1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro cytotoxicity assays for (+)-Cbi-cdpi1, a potent DNA alkylating agent analogous to CC-1065. The protocols detailed below are designed to assess the dose-dependent cytotoxic effects, impact on cell membrane integrity, and induction of apoptosis following treatment with this compound.

Introduction

This compound, also known as CBI-CDPI1, is a synthetic analog of the natural product CC-1065. Its mechanism of action involves the alkylation of DNA, a process that can lead to the inhibition of DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis[1]. The high efficiency of DNA alkylation by this compound suggests potent cytotoxic activity against cancer cell lines[1][2]. Due to its mode of action, evaluating its in vitro cytotoxicity is a critical step in its development as a potential therapeutic agent. The following protocols describe three key assays to characterize the cytotoxic profile of this compound: the MTT assay for cell viability, the LDH assay for cytotoxicity, and a Caspase-3/7 assay for apoptosis.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the described assays.

Table 1: Cell Viability as Determined by MTT Assay

| Concentration of this compound (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 100 | ||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 100 | |||

| 1000 |

Table 2: Cytotoxicity as Determined by LDH Assay

| Concentration of this compound (nM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |

| 0 (Vehicle Control) | 0 | ||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 100 | |||

| 1000 | |||

| Maximum LDH Release | 100 |

Table 3: Apoptosis Induction as Determined by Caspase-3/7 Assay

| Concentration of this compound (nM) | Mean Luminescence (RLU) | Standard Deviation | Fold Increase in Caspase-3/7 Activity |

| 0 (Vehicle Control) | 1 | ||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 100 | |||

| 1000 |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[4]

Materials:

-

96-well flat-bottom plates

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis or membrane damage. The amount of LDH released is proportional to the number of damaged cells.

Materials:

-

96-well flat-bottom plates

-

This compound stock solution

-

Complete cell culture medium

-

LDH assay kit (containing LDH substrate, cofactor, and diaphorase)

-

Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Controls: Prepare the following controls in triplicate:

-

Untreated cells (spontaneous LDH release): Cells in culture medium only.

-

Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.

-

Culture medium background: Medium without cells.

-

-

Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.

-

Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Caspase-3/7 Apoptosis Assay

This assay measures the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway. Their activation is a hallmark of apoptosis.

Materials:

-

96-well white-walled plates (for luminescence assays)

-

This compound stock solution

-

Complete cell culture medium

-

Caspase-Glo® 3/7 Assay kit (or equivalent)

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well white-walled plate at a density of 10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO₂.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.

-

Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.

-

Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

-

Incubation and Measurement: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light. Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the fold increase in caspase-3/7 activity by dividing the relative light units (RLU) of the treated samples by the RLU of the vehicle control.

Visualizations

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Caption: Relationship between cellular events and corresponding assays.

References

- 1. CBI-CDPBO1 and CBI-CDPBI1: CC-1065 analogs containing deep-seated modifications in the DNA binding subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, SAR, and biophysical mechanism of action of cyclopropabenzindole-pyridinobenzodiazepine (CBI-PDD) guanine-adenine DNA cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for DNA Alkylation Assay with (+)-Cbi-cdpi1

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cbi-cdpi1, a synthetic analogue of the potent antitumor antibiotic CC-1065, is a high-potency DNA alkylating agent.[1][2] It belongs to the duocarmycin class of molecules that bind to the minor groove of DNA and selectively alkylate the N3 position of adenine in AT-rich sequences.[1][2] This covalent modification of DNA disrupts its structure and function, ultimately leading to programmed cell death (apoptosis). The exquisite potency and sequence selectivity of this compound make it a valuable payload for antibody-drug conjugates (ADCs) in targeted cancer therapy.

These application notes provide a comprehensive overview of the methodologies used to assess the DNA alkylating activity and cytotoxic effects of this compound. The protocols detailed below are intended to guide researchers in the evaluation of this and similar minor groove alkylating agents.

Data Presentation